molecular formula C18H12O2 B14745183 3-(2-Formylphenyl)naphthalene-2-carbaldehyde CAS No. 963-87-1

3-(2-Formylphenyl)naphthalene-2-carbaldehyde

Cat. No.: B14745183
CAS No.: 963-87-1
M. Wt: 260.3 g/mol
InChI Key: TUYCVIJMAICWEC-UHFFFAOYSA-N
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Description

3-(2-Formylphenyl)naphthalene-2-carbaldehyde is an organic compound characterized by the presence of two formyl groups attached to a naphthalene ring system

Preparation Methods

The synthesis of 3-(2-Formylphenyl)naphthalene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the formylation of naphthalene derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

3-(2-Formylphenyl)naphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the formyl groups into carboxylic acids.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Formylphenyl)naphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-Formylphenyl)naphthalene-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The formyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions within biological systems.

Comparison with Similar Compounds

Similar compounds to 3-(2-Formylphenyl)naphthalene-2-carbaldehyde include:

    2-Naphthaldehyde: A naphthalene derivative with a single formyl group.

    1-Naphthaldehyde: Another naphthalene derivative with a formyl group at a different position.

    Benzaldehyde derivatives: Compounds with formyl groups attached to a benzene ring.

Properties

CAS No.

963-87-1

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

3-(2-formylphenyl)naphthalene-2-carbaldehyde

InChI

InChI=1S/C18H12O2/c19-11-15-7-3-4-8-17(15)18-10-14-6-2-1-5-13(14)9-16(18)12-20/h1-12H

InChI Key

TUYCVIJMAICWEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)C3=CC=CC=C3C=O

Origin of Product

United States

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